Pyrazolo[1,5-a]pyridin-4-amine
Overview
Description
Pyrazolo[1,5-a]pyridin-4-amine is an organic compound that belongs to the class of pyrazolopyrimidines . It forms the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method involves a sequential opening/closing cascade reaction and offers several advantages, including room temperature conditions, short reaction time, and operational simplicity .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridin-4-amine and its derivatives have been synthesized using various methods . One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method involves a sequential opening/closing cascade reaction .Scientific Research Applications
Synthetic and Medicinal Aspects Pyrazolo[1,5-a]pyrimidine scaffold, structurally related to Pyrazolo[1,5-a]pyridin-4-amine, is recognized for its broad spectrum of medicinal properties. It serves as a building block for drug-like candidates, exhibiting a range of biological activities including anticancer, anti-infectious, anti-inflammatory, and radio diagnostics. The scaffold's structure-activity relationship (SAR) studies have captivated medicinal chemists, leading to the derivation of numerous lead compounds for diverse disease targets. Despite its extensive use, ample opportunities remain for further exploration of this privileged scaffold in drug development. Synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties are extensively documented, highlighting the scaffold's potential in medicinal chemistry (Cherukupalli et al., 2017).
Kinase Inhibition Pyrazolo[3,4-b]pyridine, closely related to Pyrazolo[1,5-a]pyridin-4-amine, has been extensively utilized as a key element in kinase inhibitor design due to its ability to interact with kinases through multiple binding modes. This versatility has led to numerous patents claiming pyrazolo[3,4-b]pyridine for kinase inhibition. The scaffold typically binds to the hinge region of the kinase, showcasing its potential in medicinal chemistry and drug design (Wenglowsky, 2013).
Biological Applications Pyrazolo[3,4-d]pyrimidines, structurally similar to Pyrazolo[1,5-a]pyridin-4-amine, have been the subject of extensive biological investigations due to their resemblance to purines. Their significant biological and medicinal potential has been demonstrated through various tests and assays, highlighting their relevance in treating conditions related to the central nervous system, cardiovascular system, cancer, and inflammation. This comprehensive review of pyrazolo[3,4-d]pyrimidines underscores their multifaceted medicinal significance (Chauhan & Kumar, 2013).
Regio-Orientation in Synthesis Understanding the regio-orientation in the synthesis of pyrazolo[1,5-a]pyrimidines is crucial, especially when dealing with reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents. This review delves into the complexities and controversies associated with regio-orientation, especially when unsymmetrical 1,3-bielectrophilic reagents react with 3(5)-aminopyrazoles. Such insights are pivotal for chemists working with this scaffold and its derivatives (Mohamed & Mahmoud, 2019).
properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-5-10-7(6)3-4-9-10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXWKAPKKLJNMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridin-4-amine | |
CAS RN |
1546993-64-9 | |
Record name | pyrazolo[1,5-a]pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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